molecular formula C13H14N2O B2987233 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime CAS No. 330452-87-4

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime

Cat. No.: B2987233
CAS No.: 330452-87-4
M. Wt: 214.268
InChI Key: IDSZHOJRUWOQHG-NTEUORMPSA-N
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Description

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime is a chemical compound with the molecular formula C13H14N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Properties

IUPAC Name

(NE)-N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-8-12(9-14-16)11(2)15(10)13-6-4-3-5-7-13/h3-9,16H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSZHOJRUWOQHG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime typically involves the reaction of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde oxime is unique due to the presence of both the oxime and pyrrole functionalities, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research applications.

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